Fratide is derived from the Frizzled-Related Antigen (FRA) family of proteins, which are implicated in the regulation of Wnt signaling. It is classified as a small peptide inhibitor and is often studied within the context of cancer research and metabolic disorders due to its effects on GSK3β activity. The classification of Fratide can be summarized as follows:
Fratide can be synthesized through various chemical methods, including solid-phase peptide synthesis (SPPS) and recombinant DNA technology. The SPPS method allows for the sequential addition of amino acids to form the peptide chain, which can be modified to enhance its stability and bioactivity.
Fratide's molecular structure consists of a sequence of amino acids that interact specifically with GSK3β. The structural analysis typically employs techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy to elucidate its conformation.
Fratide interacts with GSK3β through specific binding sites, leading to inhibition of its kinase activity. The primary reaction involves the formation of a complex between Fratide and GSK3β, which alters the enzyme's conformation.
The mechanism by which Fratide inhibits GSK3β involves several key steps:
Data from molecular dynamics simulations indicate that mutations in GSK3β can significantly affect Fratide binding affinity and efficacy, providing insights into potential therapeutic applications.
Fratide has significant potential in scientific research, particularly in:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2